molecular formula C₂₄H₂₉N₇O₃ B1159399 1-Piperazin-N-oxide Palbociclib

1-Piperazin-N-oxide Palbociclib

Cat. No.: B1159399
M. Wt: 463.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazin-N-oxide Palbociclib, also known as Palbociclib Piperazine N-Oxide or Palbociclib Impurity K, is a significant oxidative degradation product of the active pharmaceutical ingredient (API) Palbociclib . This compound, with the CAS registry number 2174002-29-8 and a molecular formula of C24H29N7O3 (molecular weight: 463.53 g/mol), is synthesized and characterized for use as a reference standard . It is specifically identified as one of the major N-oxide impurities formed during forced oxidative degradation studies of Palbociclib . This reference material is critical for researchers in pharmaceutical development, particularly for Analytical Method Development and Validation (AMV) . Its primary application is in the quality control and assurance processes during the commercial production of Palbociclib, as well as for Abbreviated New Drug Application (ANDA) submissions . By providing a well-characterized impurity standard, it enables scientists to accurately identify, quantify, and monitor this specific impurity in Palbociclib drug substances and products, ensuring compliance with regulatory requirements . The product is supplied with comprehensive characterization data, including 1H-NMR, 13C NMR, Mass Spectrometry, and HPLC, along with a Certificate of Analysis to support its use in a research setting . The parent drug, Palbociclib (marketed as Ibrance), is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer . It works by inhibiting the phosphorylation of the retinoblastoma protein, preventing cell cycle progression from the G1 to S phase . Studying degradation impurities like 1-Piperazin-N-oxide Palbociclib is therefore essential for understanding the stability profile of this important therapeutic agent and for guaranteeing the safety, efficacy, and quality of the final drug product . This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C₂₄H₂₉N₇O₃

Molecular Weight

463.53

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of 1 Piperazin N Oxide Palbociclib

Strategies for the De Novo Synthesis of 1-Piperazin-N-oxide Palbociclib (B1678290)

The synthesis of 1-Piperazin-N-oxide Palbociclib primarily involves the selective oxidation of the piperazine (B1678402) ring in the Palbociclib molecule.

Oxidative Routes from Palbociclib Precursors

The most direct method for synthesizing 1-Piperazin-N-oxide Palbociclib is through the controlled oxidation of Palbociclib. This transformation specifically targets one of the nitrogen atoms in the piperazine moiety. Common oxidizing agents are employed to facilitate this conversion. smolecule.com

Forced degradation studies of Palbociclib have shown that N-oxide impurities, including 1-Piperazin-N-oxide Palbociclib and Palbociclib Pyridine (B92270) N-oxide, are formed under oxidative stress conditions. asianpubs.org This indicates that direct oxidation is a viable, albeit potentially low-yielding, synthetic route. The reaction requires careful control of stoichiometry and reaction conditions to prevent over-oxidation or the formation of other degradation products.

A typical procedure might involve dissolving Palbociclib in a suitable organic solvent and treating it with a controlled amount of an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Alternative Synthetic Pathways for N-Oxidation Reactions

While direct oxidation of Palbociclib is a primary route, alternative strategies for N-oxidation of piperazine rings are well-documented in organic synthesis and can be adapted for this specific molecule. organic-chemistry.org These methods could offer advantages in terms of selectivity and yield.

One such approach involves the use of milder and more selective oxidizing agents. For instance, reagents like dimethyldioxirane (B1199080) (DMDO) or methyl(trifluoromethyl)dioxirane (B1250162) can be effective for N-oxidation under gentle conditions.

Another strategy could involve a multi-step synthesis where the piperazine N-oxide moiety is introduced earlier in the synthetic sequence. This might involve synthesizing a piperazine N-oxide synthon and then coupling it with the appropriate pyridopyrimidine core of the Palbociclib structure. This approach could potentially offer better control over the final product's purity.

Spectroscopic and Chromatographic Techniques for Structural Confirmation

The definitive identification and structural confirmation of 1-Piperazin-N-oxide Palbociclib rely on a combination of advanced analytical techniques.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 1-Piperazin-N-oxide Palbociclib. smolecule.commdpi.com This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

The expected molecular formula for 1-Piperazin-N-oxide Palbociclib is C₂₄H₂₉N₇O₃, corresponding to a molecular weight of approximately 463.53 g/mol . smolecule.compharmaceresearch.com HRMS analysis would verify this by providing an experimental mass value that closely matches the theoretical mass calculated for this formula. This technique is instrumental in distinguishing it from Palbociclib (C₂₄H₂₉N₇O₂) and other potential impurities. fda.govhmdb.ca

CompoundMolecular FormulaMolecular Weight ( g/mol )
Palbociclib C₂₄H₂₉N₇O₂447.54
1-Piperazin-N-oxide Palbociclib C₂₄H₂₉N₇O₃463.53

This table provides a comparison of the molecular formula and weight of Palbociclib and its N-oxide derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation of 1-Piperazin-N-oxide Palbociclib. asianpubs.org NMR provides information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise assignment of the N-oxide position.

In the ¹H NMR spectrum of 1-Piperazin-N-oxide Palbociclib, the protons on the piperazine ring would exhibit characteristic shifts compared to those in the parent Palbociclib molecule. The protons adjacent to the N-oxide group would be expected to be deshielded and appear at a downfield chemical shift due to the electron-withdrawing nature of the N-oxide bond. Dynamic NMR studies on substituted piperazines have shown that the piperazine ring can exist in different conformations, which can also influence the NMR spectrum. nih.gov

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the piperazine ring, especially those bonded to the oxidized nitrogen, would show a downfield shift. By comparing the NMR spectra of Palbociclib and 1-Piperazin-N-oxide Palbociclib, the specific site of oxidation can be unequivocally determined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in the molecule. The N-oxide group has a characteristic stretching vibration that can be observed in the IR and Raman spectra.

For 1-Piperazin-N-oxide Palbociclib, a new absorption band, typically in the range of 950-970 cm⁻¹, would be expected in the IR spectrum, corresponding to the N-O stretching vibration. This band would be absent in the spectrum of Palbociclib. The presence of other characteristic bands for the amide, aromatic rings, and other functional groups would also be confirmed, providing a complete vibrational fingerprint of the molecule.

Development of Reference Standards and Impurity Markers

The development of reference standards for impurities is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) like Palbociclib. oup.comoup.com 1-Piperazin-N-oxide Palbociclib, also known as Palbociclib Impurity K, is a recognized impurity that can form during the manufacturing process or storage of Palbociclib. smolecule.comsynthinkchemicals.com

Specifically, 1-Piperazin-N-oxide Palbociclib has been identified as a degradation product formed under oxidative stress conditions. asianpubs.org Forced degradation studies, which are essential for understanding the stability of a drug substance, have shown that Palbociclib can degrade to form both Palbociclib pyridine N-oxide and Palbociclib piperazine N-oxide. asianpubs.org

To accurately quantify and control the levels of this impurity in the final drug product, a well-characterized reference standard is necessary. synthinkchemicals.comanantlabs.com The synthesis of 1-Piperazin-N-oxide Palbociclib is typically achieved through the controlled oxidation of Palbociclib using suitable oxidizing agents. smolecule.com The synthesis and characterization of this and other impurities are vital for their use as reference markers in analytical method development and validation. asianpubs.orgcleanchemlab.com

The structural confirmation of synthesized 1-Piperazin-N-oxide Palbociclib is accomplished using various spectral techniques. asianpubs.org These include:

Mass Spectrometry (MS) to confirm the molecular weight (463.53 g/mol ) and fragmentation pattern. pharmaffiliates.compharmaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) to elucidate the precise molecular structure and confirm the position of the N-oxide on the piperazine ring. asianpubs.org

Validated analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are developed to separate and quantify 1-Piperazin-N-oxide Palbociclib from the parent drug and other process-related impurities. oup.comjournaljpri.comresearchgate.net These methods are validated according to ICH guidelines for parameters like specificity, linearity, precision, and accuracy to ensure they are suitable for routine quality control testing. journaljpri.comresearchgate.netijpronline.com The availability of high-purity, well-characterized 1-Piperazin-N-oxide Palbociclib as a reference standard is essential for these validation activities and for the accurate monitoring of impurity levels in Palbociclib drug substance and product. cleanchemlab.comsynzeal.com

Metabolic Formation and Biotransformation Pathways of 1 Piperazin N Oxide Palbociclib

In Vitro Biotransformation Studies in Hepatic Systems

The liver is the primary site of drug metabolism, and in vitro hepatic systems are invaluable tools for elucidating the metabolic fate of xenobiotics like palbociclib (B1678290).

Role of Cytochrome P450 Enzymes (e.g., CYP3A) in N-Oxidation

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a predominant role in the metabolism of palbociclib. drugbank.comnih.govnih.gov Studies have demonstrated that palbociclib is extensively metabolized by CYP3A4. nih.govnih.gov This enzymatic action is a key step in the biotransformation of the drug, leading to various oxidized metabolites, including the N-oxide derivative. The formation of 1-Piperazin-N-oxide palbociclib is a direct consequence of the N-oxidation of the piperazine (B1678402) ring of the palbociclib molecule, a reaction catalyzed by CYP enzymes. The significant involvement of CYP3A in palbociclib's metabolism underscores the potential for drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme. nih.gov

Contribution of Flavin-Containing Monooxygenases (FMOs)

While CYP enzymes are major contributors, the role of flavin-containing monooxygenases (FMOs) in the N-oxidation of palbociclib is also a consideration in drug metabolism. FMOs are another class of enzymes known to catalyze the oxidation of nitrogen-containing compounds. Although the specific contribution of FMOs to the formation of 1-Piperazin-N-oxide palbociclib is not as extensively documented in publicly available literature as the role of CYP3A, their involvement in similar metabolic pathways for other drugs suggests a potential, albeit likely minor, contribution.

Microsomal and S9 Fraction-Based Metabolism Assessments

To pinpoint the enzymatic processes involved in palbociclib metabolism, in vitro studies frequently utilize subcellular fractions of the liver, such as microsomes and the S9 fraction. nih.gov These preparations contain a high concentration of drug-metabolizing enzymes. Research using human and rat liver microsomes and S9 fractions has been instrumental in identifying the metabolites of palbociclib. nih.gov These studies have confirmed that palbociclib is metabolized through several pathways, including oxidation. nih.gov The detection of metabolites in these in vitro systems provides direct evidence of the liver's capacity to biotransform palbociclib into derivatives like its N-oxide form. nih.gov

Metabolite Profiling in Isolated Hepatocytes

Isolated hepatocytes offer a more complete in vitro model for metabolic studies as they contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors. Metabolite profiling in isolated hepatocytes allows for a comprehensive assessment of the metabolic pathways of a drug candidate. While specific data on palbociclib's metabolite profiling in isolated hepatocytes is not detailed in the provided search results, this technique is a standard and crucial step in drug development to understand the full metabolic profile of a compound like palbociclib and its propensity to form metabolites such as 1-Piperazin-N-oxide palbociclib.

In Vivo Preclinical Metabolite Identification and Characterization

Preclinical animal models are essential for understanding the in vivo metabolic fate of a drug before human trials.

Identification of 1-Piperazin-N-oxide Palbociclib in Animal Models (e.g., Rodents)

In vivo studies in animal models, such as Sprague-Dawley rats, have been conducted to investigate the metabolic fate of palbociclib. nih.gov Following oral administration, analysis of biological matrices like urine, feces, and plasma is performed to identify and characterize the metabolites. nih.gov Through these studies, a number of metabolites have been detected, arising from metabolic pathways such as hydroxylation, oxidation, sulfation, N-dealkylation, and acetylation. nih.gov The formation of 1-Piperazin-N-oxide palbociclib is a result of the oxidation pathway. nih.gov The identification of this N-oxide metabolite in in vivo samples confirms that this metabolic transformation occurs in a whole-organism system, providing valuable insight into the drug's disposition. nih.gov

Excretion Pathways of 1-Piperazin-N-oxide Palbociclib in Preclinical Species

The excretion of palbociclib and its metabolites has been characterized in preclinical models, primarily in rats, and shows a consistent pattern with human data. The predominant route of elimination is through the feces, which accounts for the majority of the administered dose, while a smaller portion is excreted via the urine. researchgate.netfrontiersin.org

In a study involving Sprague-Dawley rats, analysis of urine, feces, and plasma was conducted to track the in vivo metabolism and excretion of palbociclib. nih.gov Following oral administration, the drug-related material is primarily recovered in the feces. This suggests that the metabolites, including 1-Piperazin-N-oxide Palbociclib, are mainly eliminated through biliary excretion into the gastrointestinal tract. While specific quantitative data for the excretion of 1-Piperazin-N-oxide Palbociclib in preclinical species is not extensively detailed in publicly available literature, the general excretion profile of palbociclib metabolites points towards fecal elimination as the principal pathway.

In humans, fecal excretion accounts for approximately 74.1% to 77.16% of the administered dose, with urinary excretion representing about 17.5% to 19.19%. researchgate.netfrontiersin.org Unchanged palbociclib constitutes only a small fraction of the excreted dose (2.3% in feces and 6.9% in urine), indicating that the majority of the drug is eliminated in the form of its metabolites. researchgate.net It is therefore inferred that 1-Piperazin-N-oxide Palbociclib follows this general excretion pattern in preclinical species.

Table 1: General Excretion Profile of Palbociclib and its Metabolites

Excretion RoutePercentage of Administered Dose (Human Data)Primary Form of Excreted Substance
Feces~74-77% researchgate.netfrontiersin.orgMetabolites
Urine~17-19% researchgate.netfrontiersin.orgMetabolites

Comparative Biotransformation Profiles with Parent Palbociclib and Other Metabolites

When comparing the biotransformation profile of 1-Piperazin-N-oxide Palbociclib to the parent drug and other metabolites, it is evident that it represents one of several metabolic pathways. In human plasma, unchanged palbociclib accounts for approximately 23.3% of the total circulating radioactivity, indicating that a significant portion of the drug is metabolized. fda.gov

The most abundant circulating metabolite is a glucuronide conjugate of palbociclib, which represents 14.8% of the radioactivity in plasma. fda.gov This highlights the importance of Phase II conjugation reactions in the metabolism of palbociclib. Other significant metabolites identified include a sulfamic acid conjugate, an acetyl derivative, a carboxylic acid metabolite, and a lactam of palbociclib. fda.gov

In this context, 1-Piperazin-N-oxide Palbociclib, formed via a Phase I oxidation reaction, is considered one of the various oxidative metabolites. While its exact percentage in circulation is not specified as a major component, its formation is a clear indicator of the role of oxidative enzymes in the biotransformation of palbociclib. The diversity of the metabolic products illustrates that the parent compound is subject to multiple parallel metabolic reactions.

Table 2: Comparative Profile of Palbociclib and its Major Metabolites in Human Plasma

CompoundPercentage of Circulating RadioactivityMetabolic Pathway
Palbociclib (parent drug)23.3% fda.govN/A
Glucuronide conjugate14.8% fda.govPhase II (Glucuronidation)
1-Piperazin-N-oxide PalbociclibNot specified as majorPhase I (Oxidation)
Other metabolites (sulfamic acid conjugate, acetyl derivative, etc.)Individually <10% fda.govPhase I & II

Preclinical Pharmacokinetic and Disposition Characterization of 1 Piperazin N Oxide Palbociclib

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

The metabolic fate of palbociclib (B1678290) has been investigated in various preclinical species, revealing that the drug undergoes several biotransformation pathways. nih.gov One of the metabolites formed is 1-Piperazin-N-oxide palbociclib. The ADME properties of this metabolite are intrinsically linked to those of the parent compound.

Tissue Distribution Analysis in Preclinical Species

Detailed tissue distribution studies specifically tracking 1-Piperazin-N-oxide palbociclib are limited in publicly available literature. However, the distribution of the parent drug, palbociclib, is a key determinant of where metabolites may be found. As palbociclib is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes and sulfotransferase 2A1 (SULT2A1), it is expected that the highest concentrations of its metabolites, including the N-oxide, would be found in this organ. nih.govnih.gov

Elimination Pathways and Excretion Kinetics

The primary route of elimination for palbociclib and its metabolites in preclinical models and humans is through the feces. frontiersin.org Following oral administration of radiolabeled palbociclib, the majority of the dose is recovered in the feces, with a smaller portion excreted in the urine. frontiersin.org This suggests that 1-Piperazin-N-oxide palbociclib, as a metabolite, is also predominantly eliminated via the biliary-fecal route. In vivo studies in Sprague-Dawley rats have identified 1-Piperazin-N-oxide palbociclib in both urine and feces. nih.gov

Potential for Reversibility of N-Oxidation In Vivo

The potential for in vivo reduction of N-oxide metabolites back to the parent tertiary amine is a known phenomenon for some drugs. However, specific studies investigating the reversible metabolism of 1-Piperazin-N-oxide palbociclib back to palbociclib in preclinical models are not extensively documented in the reviewed literature. Such a process, if it occurs, could contribute to the sustained exposure of the parent drug.

Influence of Species Differences on Preclinical Pharmacokinetic Profiles

Metabolic pathways can vary significantly between preclinical species and humans. While 1-Piperazin-N-oxide palbociclib has been identified as a metabolite in preclinical species like rats, the relative abundance and rate of its formation can differ. nih.gov These species-specific differences in metabolism are a critical consideration when extrapolating preclinical pharmacokinetic data to predict human pharmacokinetics. For instance, while palbociclib is primarily metabolized by CYP3A and SULT2A1, the specific isoforms and their relative activities can differ between species, impacting the formation of metabolites like the N-oxide. nih.gov

Investigation of Biological and Pharmacological Activity of 1 Piperazin N Oxide Palbociclib

In Vitro Assessment of Molecular Target Engagement

Binding Affinity to CDK4/6 Kinases

Specific data on the binding affinity of 1-Piperazin-N-oxide Palbociclib (B1678290) to CDK4 and CDK6 kinases, such as dissociation constants (Kd) or other binding parameters, are not available in the reviewed literature.

Cyclin-Dependent Kinase Inhibition Profile (e.g., IC50 values relative to Palbociclib)

Quantitative data detailing the 50% inhibitory concentration (IC50) of 1-Piperazin-N-oxide Palbociclib against various cyclin-dependent kinases, and a direct comparison to Palbociclib, could not be located in the available resources.

Effects on Retinoblastoma Protein Phosphorylation

There is no specific information or documented research on the direct effects of 1-Piperazin-N-oxide Palbociclib on the phosphorylation of the Retinoblastoma (Rb) protein. While it is hypothesized to inhibit this process similarly to Palbociclib, experimental evidence for this specific derivative is lacking.

Cellular Activity and Biological Responses In Vitro

Impact on Cell Cycle Progression (e.g., G1 Phase Arrest)

While it is suggested that 1-Piperazin-N-oxide Palbociclib likely induces a G1 phase arrest in the cell cycle, specific experimental data from cell-based assays to confirm and quantify this effect are not publicly available.

Anti-Proliferative Effects in Cancer Cell Lines

Detailed data, including data tables of IC50 values across various cancer cell lines, to describe the anti-proliferative effects of 1-Piperazin-N-oxide Palbociclib are not available in the current body of scientific literature.

Influence on Apoptosis and Senescence Pathways

The parent compound, Palbociclib, has demonstrated a significant capacity to influence programmed cell death (apoptosis) and cellular senescence in cancer cells. nih.govsemanticscholar.org Studies on gastric cancer cell lines, AGS and HGC-27, revealed that Palbociclib treatment led to a dose-dependent increase in apoptosis. nih.govsemanticscholar.org This was accompanied by a significant, dose-dependent reduction in the anti-apoptotic protein Bcl-2 and a corresponding increase in the pro-apoptotic proteins Bax and Caspase-3. nih.govsemanticscholar.org

Furthermore, Palbociclib has been shown to induce cellular senescence in various cancer cell types, including gastric, hepatocellular, breast, and lung cancers, as well as glioma. semanticscholar.org In gastric cancer cells, Palbociclib treatment resulted in a dose-dependent increase in senescence, confirmed by senescence-associated β-galactosidase (SA-β-gal) staining. semanticscholar.org This pro-senescent activity was further supported by the upregulation of key senescence-associated proteins p16, p21, and p53. nih.govsemanticscholar.org Interestingly, the induction of both apoptosis and senescence by Palbociclib in gastric cancer cells appears to be mediated through the inhibition of the Notch signaling pathway. nih.govnih.gov Activation of the Notch pathway was able to reverse the effects of Palbociclib on cell proliferation, apoptosis, and senescence. nih.gov

In melanoma and breast cancer cell lines, Palbociclib was also found to induce senescence. frontiersin.org While cell death through apoptosis and necrosis was observed, it was considered a minor mechanism of action compared to the induction of a G1 phase cell cycle arrest. frontiersin.org

Interactive Table: Effect of Palbociclib on Apoptosis and Senescence Markers in Gastric Cancer Cells

Cell LineTreatmentChange in Bcl-2 ExpressionChange in Bax ExpressionChange in Caspase-3 ExpressionChange in Senescence (SA-β-gal staining)Change in p16, p21, p53 Expression
AGSPalbociclib (0.5, 1, 2 µM)DecreasedIncreasedIncreasedIncreasedIncreased
HGC-27Palbociclib (0.5, 1, 2 µM)DecreasedIncreasedIncreasedIncreasedIncreased

In Vivo Preclinical Pharmacodynamics in Animal Models

Modulation of Relevant Biomarkers in Animal Xenograft Models

In vivo studies using animal xenograft models have corroborated the in vitro findings, demonstrating Palbociclib's ability to modulate key biomarkers associated with its mechanism of action. In an ER-positive breast cancer mouse xenograft model, the combination of Palbociclib and letrozole (B1683767) led to a more significant inhibition of retinoblastoma (Rb) protein phosphorylation and downstream signaling compared to either drug alone. fda.gov This highlights the on-target effect of Palbociclib in a living organism.

However, identifying reliable predictive biomarkers for Palbociclib's effects has proven challenging. asco.org In preclinical studies with HER2-positive breast cancer cell lines, while Palbociclib decreased the phosphorylation of Rb, the expression of NEK2, a downstream target of CDK4, was not consistently affected. asco.org Furthermore, clinical trials such as PALOMA-1 and PALOMA-2 did not find a significant correlation between CCND1 gene amplification or p16 loss and the efficacy of Palbociclib. nih.gov Similarly, a more recent study failed to identify a single predictive biomarker for Palbociclib response. nih.gov

Efficacy in Relevant Preclinical Disease Models (e.g., Tumor Growth Inhibition)

Palbociclib has demonstrated significant anti-tumor activity in various preclinical animal models. fda.gov In ER-positive breast cancer models, its anti-tumor effects were enhanced when combined with ER antagonists. fda.gov This synergistic effect was also observed in a study where the combination of Palbociclib and an aromatase inhibitor shrank tumors in half of the women with early-stage breast cancer and halted tumor growth in 90% of them. oncology-central.com

In a HER2-positive breast cancer model, Palbociclib as a single agent showed dose-dependent growth inhibition in BT-474, SKBr3, and MDA-MB-361 cells. asco.org Further research has indicated that Palbociclib can inhibit the epithelial-mesenchymal transition (EMT) and reduce breast cancer metastasis to the lungs in vivo, an effect mediated through the c-Jun/COX-2 signaling pathway. nih.gov

Real-world data from pre/perimenopausal women with metastatic breast cancer showed that those treated with Palbociclib plus an aromatase inhibitor had a higher response rate (60%) compared to those who received the aromatase inhibitor alone (50%). nih.gov

Interactive Table: Preclinical Efficacy of Palbociclib in Animal Models

Cancer TypeModelTreatmentKey Finding
ER-Positive Breast CancerMouse XenograftPalbociclib + LetrozoleIncreased inhibition of Rb phosphorylation and tumor growth compared to single agents. fda.gov
HER2-Positive Breast CancerCell Line Xenografts (BT-474, SKBr3, MDA-MB-361)PalbociclibDose-dependent tumor growth inhibition. asco.org
Breast CancerTail Vein Injection ModelPalbociclibReduced lung metastasis. nih.gov

Off-Target Activity and Selectivity Profiling

Kinome-Wide Screening for Other Kinase Interactions

1-Piperazin-N-oxide Palbociclib is structurally related to Palbociclib, which is known for its high selectivity as a CDK4/6 inhibitor. smolecule.comnih.gov Kinome-wide screening studies have been conducted to assess the selectivity of Palbociclib and compare it to other CDK4/6 inhibitors like abemaciclib (B560072) and ribociclib (B560063). These studies have shown that Palbociclib and ribociclib are highly selective for CDK4/6 with very few other significant kinase interactions detected. researchgate.net In contrast, abemaciclib was found to be a more promiscuous kinase inhibitor. researchgate.net

While Palbociclib is highly selective, some studies have explored potential resistance mechanisms that involve the broader kinome. For instance, a kinome-wide siRNA screen identified 3-phosphoinositide-dependent protein kinase 1 (PDK1) as a key factor in acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer cells. nih.gov Another study showed that resistance to Palbociclib can arise from a re-wiring of the tumor kinome, leading to increased expression of EGFR, MAPK, CDK2, and CDK7. nih.gov

Potential for Interactions with Other Cellular Pathways or Receptors

The primary mechanism of action of Palbociclib is the inhibition of the cell cycle by targeting CDK4/6. nih.gov However, its effects can extend to other cellular pathways. As mentioned earlier, Palbociclib's induction of apoptosis and senescence in gastric cancer is linked to the inhibition of the Notch signaling pathway. nih.govnih.gov

Furthermore, Palbociclib's activity can be influenced by interactions with other signaling pathways. For example, the mTORC1 complex and autophagy have been shown to modulate Palbociclib-induced cellular senescence. mdpi.com Inhibition of the c-Jun/COX-2 signaling pathway by Palbociclib has been implicated in its ability to suppress epithelial-mesenchymal transition and metastasis in breast cancer. nih.gov

It is also important to note that Palbociclib is a weak base with pH-dependent solubility, and its absorption can be affected by concomitant use of proton pump inhibitors, which can increase gastric pH. nih.gov This highlights a potential for drug-drug interactions that can impact its clinical efficacy. nih.gov

Analytical Methodologies for Detection and Quantification of 1 Piperazin N Oxide Palbociclib

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in separating 1-Piperazin-N-oxide Palbociclib (B1678290) from Palbociclib and other related substances.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of Palbociclib and its impurities. ijpsr.com A reverse-phase HPLC (RP-HPLC) method has been developed for the separation and determination of process-related impurities in Palbociclib. journaljpri.comjournaljpri.com These methods typically employ a C18 column and a mobile phase consisting of a buffer and an organic solvent in a gradient elution mode. journaljpri.com Detection is commonly performed at a specific UV wavelength, for instance, 220 nm or 230 nm, to monitor the eluents. journaljpri.comrjptonline.org The method's linearity is established over a specified concentration range, ensuring that the response is proportional to the concentration of the impurity. journaljpri.com The sensitivity of these methods is demonstrated by the low limit of detection (LOD) and limit of quantification (LOQ) values. researchgate.net

A simple and sensitive HPLC-UV method has been developed and validated for quantifying Palbociclib in human plasma, which can be adapted for its N-oxide impurity. ijpsr.com Such methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, and specific. journaljpri.comresearchgate.net

Key Parameters of a Validated RP-HPLC Method for Palbociclib Impurities
ParameterSpecificationReference
ColumnInert sustain swift (C18) journaljpri.com
Mobile PhasePerchloric acid and acetonitrile (B52724) (gradient) journaljpri.com
Flow Rate1 mL/min journaljpri.com
Detection Wavelength230 nm journaljpri.com
Linearity (Correlation Coefficient)r > 0.99 journaljpri.com
Precision (%RSD)< 2% journaljpri.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. rjptonline.org UHPLC methods have been developed for the quantification of Palbociclib and its related impurities, demonstrating excellent specificity and precision. researchgate.net These methods often utilize columns with smaller particle sizes (e.g., 1.7 µm) which contributes to the enhanced separation efficiency. rjptonline.org

The development of UHPLC methods can be optimized using design of experiments (DoE) principles to investigate critical parameters like the percentage of organic modifier, column temperature, and flow rate. researchgate.net The validation of these methods confirms their suitability for accurate and reliable analysis in quality control and pharmaceutical research. researchgate.net

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of 1-Piperazin-N-oxide Palbociclib.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for the definitive identification and quantification of Palbociclib and its impurities due to their high selectivity and sensitivity. rjptonline.orgresearchgate.net These techniques are widely used in bioanalytical methods for the determination of Palbociclib in biological matrices like human and mouse plasma. nih.govresearchgate.net

Sample preparation for LC-MS analysis often involves protein precipitation or solid-phase extraction (SPE) to obtain a clean extract of the analytes. nih.govnih.govdntb.gov.ua The separation is typically achieved on a C18 column with gradient elution, followed by detection using a mass spectrometer with an electrospray ionization (ESI) source. nih.govnih.gov Quantification can be performed in single ion recording (SIR) mode or multiple reaction monitoring (MRM) mode for higher specificity. nih.govnih.gov LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of Palbociclib and other co-administered drugs. plos.orgplos.org

Example of LC-MS/MS Parameters for Palbociclib Analysis
ParameterSpecificationReference
Sample PreparationProtein precipitation with acetonitrile nih.gov
Chromatographic SeparationC18 column with gradient elution nih.gov
IonizationElectrospray Ionization (ESI) nih.gov
Quantification ModeMultiple Reaction Monitoring (MRM) nih.gov
Linear Range (Human Plasma)2 to 200 ng/mL nih.gov
Accuracy and PrecisionWithin ±15% and ≤15% nih.gov

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provides high-resolution and accurate mass data, which is invaluable for the structural confirmation of impurities like 1-Piperazin-N-oxide Palbociclib. hpst.czbioanalysis-zone.comtheanalyticalscientist.com This technique allows for the determination of the elemental composition of an unknown compound with high confidence. hpst.czgo-jsb.nl

UHPLC coupled with Q-TOF/MS/MS has been utilized for the in vitro and in vivo metabolic investigation of Palbociclib, leading to the identification and characterization of its metabolites, which could include the N-oxide form. nih.gov The accurate mass measurement capabilities of Q-TOF MS help in distinguishing between compounds with the same nominal mass but different elemental compositions. shimadzu.com The fragmentation analysis provides structural information, further aiding in the definitive identification of the impurity. nih.gov

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods are crucial for studying the pharmacokinetics and metabolism of Palbociclib and its related compounds, including 1-Piperazin-N-oxide Palbociclib. rjptonline.org These methods, typically based on LC-MS/MS, must be rigorously validated to ensure their reliability for use in preclinical and clinical studies. nih.govresearchgate.net

Validation parameters include specificity, linearity, accuracy, precision, sensitivity, and stability of the analyte under various storage and processing conditions. nih.govresearchgate.net A full validation is generally required for human plasma, while a partial validation may be sufficient for other biological matrices like tissue homogenates. nih.gov The successful application of these validated methods allows for the accurate measurement of drug and metabolite concentrations in biological samples. nih.govresearchgate.net

Sample Preparation Techniques

Effective sample preparation is a critical first step in the accurate analysis of 1-Piperazin-N-oxide Palbociclib, particularly when dealing with complex biological matrices or final drug formulations. The primary goal is to extract the analyte of interest and remove interfering substances that could compromise the analytical results.

Commonly employed techniques include:

Protein Precipitation: This is a straightforward and rapid method often used for analyzing plasma samples. researchgate.netnih.gov It involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample. This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the analytical system or subjected to further cleanup. For instance, a simple and fast sample preparation based on protein precipitation has been shown to be effective for the analysis of Palbociclib and related compounds in plasma, requiring only a small sample volume. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique for sample cleanup and concentration. It utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte from a liquid sample. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. The choice of sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of 1-Piperazin-N-oxide Palbociclib and the matrix. This technique is particularly useful for achieving lower detection limits and removing matrix effects that can interfere with quantification.

The selection of the appropriate sample preparation technique depends on factors such as the nature of the sample matrix, the required sensitivity of the assay, and the analytical instrumentation being used.

Method Specificity, Sensitivity, Linearity, Precision, and Accuracy

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. For 1-Piperazin-N-oxide Palbociclib, this involves a thorough evaluation of several key parameters as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). journaljpri.comresearchgate.net

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. journaljpri.comresearchgate.net For 1-Piperazin-N-oxide Palbociclib, this means the method must be able to separate it from Palbociclib and other related impurities. asianpubs.org Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are pivotal in achieving this separation. journaljpri.comgreenpharmacy.info The use of photodiode array (PDA) detectors can further confirm peak purity. jpionline.org

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). journaljpri.comjpionline.org The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable precision and accuracy, while the LOQ is the lowest concentration that can be determined with acceptable levels of both. researchgate.netjpionline.org For impurity analysis, high sensitivity is crucial. For example, in a related analysis of Palbociclib, LOD and LOQ values were reported to be 0.01 and 0.1 μg/ml, respectively, indicating the method's high sensitivity. jpionline.org

Linearity: Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r² > 0.99) is generally required to establish linearity. researchgate.netjournaljpri.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. journaljpri.comresearchgate.net It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For impurity methods, the %RSD should typically be less than 2%. journaljpri.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo or sample matrix and the percentage of the analyte recovered is calculated. Acceptable recovery is generally within a range of 98-102%.

A summary of typical validation parameters for HPLC methods used in the analysis of Palbociclib and its impurities is presented below:

Parameter Typical Acceptance Criteria Significance
Specificity No interference at the retention time of the analyte.Ensures the method is selective for the target compound.
Linearity (r²) ≥ 0.99Confirms a proportional relationship between concentration and response. researchgate.netjournaljpri.com
Precision (%RSD) ≤ 2.0%Demonstrates the reproducibility of the method. journaljpri.com
Accuracy (% Recovery) 98.0% - 102.0%Indicates how close the measured value is to the true value.
LOD Signal-to-Noise Ratio ≥ 3:1Defines the lowest detectable concentration. journaljpri.com
LOQ Signal-to-Noise Ratio ≥ 10:1Defines the lowest quantifiable concentration. journaljpri.comjpionline.org

Application in Drug Substance and Drug Product Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. 1-Piperazin-N-oxide Palbociclib, being a potential impurity, must be monitored and controlled within acceptable limits in both the active pharmaceutical ingredient (API) and the final drug product. smolecule.comasianpubs.org

Stability-Indicating Methods for Degradation Product Analysis

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product with time. researchgate.netchemrxiv.org Such methods are crucial for determining the shelf-life of a drug and for identifying potential degradation products that may form under various environmental conditions.

To develop a stability-indicating method for Palbociclib that can also detect 1-Piperazin-N-oxide Palbociclib, forced degradation studies are performed. greenpharmacy.infojpionline.org These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. jpionline.orgresearchgate.net The goal is to generate potential degradation products and ensure that the analytical method can effectively separate them from the parent drug and from each other. journaljpri.comjpionline.org

1-Piperazin-N-oxide Palbociclib has been identified as a degradation product formed under oxidative stress conditions. asianpubs.org Therefore, any stability-indicating method for Palbociclib must be capable of separating and quantifying this specific N-oxide impurity. asianpubs.org Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose, often employing a C18 column and a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. researchgate.netjournaljpri.comresearchgate.net

The development of such methods ensures that any increase in the level of 1-Piperazin-N-oxide Palbociclib or the formation of other degradation products during the shelf-life of the drug product will be detected, safeguarding patient safety.

Quantification of 1-Piperazin-N-oxide Palbociclib in Pharmaceutical Formulations

Once a validated stability-indicating method is in place, it can be used for the routine quality control of Palbociclib pharmaceutical formulations, such as capsules or tablets. greenpharmacy.inforesearchgate.netresearchgate.net The method is used to quantify the amount of 1-Piperazin-N-oxide Palbociclib present as an impurity.

The quantification is typically performed using an external standard method. A standard solution of 1-Piperazin-N-oxide Palbociclib with a known concentration is prepared and injected into the HPLC system to obtain a calibration curve. synzeal.com The peak area of the impurity in the chromatogram of the drug product sample is then compared to the calibration curve to determine its concentration.

The results of this quantification are critical for ensuring that the level of 1-Piperazin-N-oxide Palbociclib in the final drug product does not exceed the qualification threshold established by regulatory authorities. These thresholds are based on toxicological data and are in place to ensure patient safety.

Implications for Drug Discovery, Development, and Regulatory Science

Impact on Drug Design and Lead Optimization Strategies

The modification of a parent drug to its N-oxide form can significantly alter its physicochemical and pharmacological properties. In the context of Palbociclib (B1678290), the formation of 1-Piperazin-N-oxide Palbociclib offers valuable insights for medicinal chemists and drug designers.

Research into Palbociclib analogs has explored modifications at various positions to enhance potency and overcome resistance. For instance, introducing aromatic groups at the C6 position of the pyridopyrimidine moiety was explored to occupy a back pocket and interact with Phe98, potentially increasing activity against CDK6. researchgate.net While not directly involving the piperazine (B1678402) N-oxide, these studies highlight the importance of understanding how structural changes impact target engagement and cellular activity.

Understanding the metabolic fate of Palbociclib, including the formation of 1-Piperazin-N-oxide Palbociclib, is critical for designing new analogs with improved metabolic stability and pharmacokinetic properties. The N-oxidation of the piperazine ring is a recognized metabolic pathway. asianpubs.org By studying the enzymes responsible for this transformation, medicinal chemists can design analogs that are less susceptible to this metabolic conversion, potentially leading to a longer half-life and more predictable drug exposure.

Furthermore, prodrug strategies have been investigated to alter the distribution profile of Palbociclib. nih.gov While these specific examples did not focus on the N-oxide, the principle of modifying the parent structure to modulate its metabolic and distribution properties is a key strategy in drug design. Knowledge of metabolites like 1-Piperazin-N-oxide Palbociclib informs these design efforts, helping to create next-generation CDK4/6 inhibitors with optimized therapeutic profiles.

Metabolite Qualification and Regulatory Considerations

The presence of metabolites, particularly those that are pharmacologically active, is a key area of focus for regulatory agencies. The proper identification, characterization, and quantification of metabolites like 1-Piperazin-N-oxide Palbociclib are essential for ensuring the safety and efficacy of a drug.

In Vitro Metabolism Studies: Incubating Palbociclib with liver microsomes or other metabolically active systems helps to identify and characterize the metabolites formed, including the N-oxide. researchgate.net

Pharmacokinetic Profiling: Measuring the plasma concentrations of both the parent drug and its metabolites over time in preclinical and clinical studies allows for an assessment of their relative exposure. nih.govfda.gov

In Vitro Pharmacology: The synthesized N-oxide metabolite can be tested in enzymatic and cell-based assays to determine its inhibitory potency against CDK4/6 and its effects on cell proliferation. smolecule.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the identification, characterization, and safety assessment of drug metabolites. nih.govnih.gov These guidelines, often referred to as "Metabolites in Safety Testing" (MIST), stipulate when metabolites need to be identified and quantified in nonclinical and clinical studies.

The development and validation of robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the accurate quantification of Palbociclib and its metabolites in biological matrices like plasma and dried blood spots. researchgate.netnih.govnih.govmdpi.com These methods must meet stringent criteria for linearity, accuracy, precision, selectivity, and sensitivity to be considered reliable for regulatory submissions. researchgate.netnih.gov

Role as a Process Impurity and Degradation Product

Beyond its role as a metabolite, 1-Piperazin-N-oxide Palbociclib can also be present as a process impurity or a degradation product in the final drug substance. asianpubs.orgpharmaceresearch.com Its control is a critical aspect of pharmaceutical manufacturing and quality control.

Forced degradation studies, which expose the drug substance to stress conditions such as heat, light, acid, base, and oxidation, are performed to identify potential degradation products. jpionline.orgresearchgate.netresearchgate.netijpronline.com Studies have shown that Palbociclib can degrade under oxidative stress to form N-oxides, including 1-Piperazin-N-oxide Palbociclib. asianpubs.orgjpionline.org

The presence of this and other impurities must be monitored and controlled within acceptable limits as defined by regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ijpronline.comjournaljpri.com The development of stability-indicating analytical methods is crucial for separating and quantifying these impurities to ensure the quality, safety, and efficacy of the final drug product. journaljpri.com

Below is a table summarizing the findings from forced degradation studies of Palbociclib:

Stress ConditionDegradation ObservedKey Degradation Products Identified
Oxidative YesPalbociclib pyridine (B92270) N-oxide, Palbociclib piperazine N-oxide asianpubs.orgjpionline.org
Acid Hydrolysis No significant degradationNot Applicable ijpronline.com
Base Hydrolysis No significant degradationNot Applicable ijpronline.com
Thermal No significant degradationNot Applicable jpionline.orgijpronline.com
Photolytic No significant degradationNot Applicable ijpronline.com

Control Strategies for Impurity Management in Active Pharmaceutical Ingredient (API) Manufacturing

Key control strategies include:

Inert Atmosphere: Manufacturing steps susceptible to oxidation are often performed under an inert atmosphere, such as nitrogen or argon, to minimize the presence of oxygen.

Control of Raw Materials and Reagents: The quality of starting materials and reagents is strictly controlled. Reagents that could act as oxidizing agents or contain oxidative impurities are carefully monitored and specified.

Process Parameter Optimization: Temperature, reaction time, and the order of reagent addition are precisely controlled to minimize side reactions, including oxidation. For instance, the main metabolism of Palbociclib involves oxidation and sulfonation, highlighting the molecule's susceptibility to such reactions.

Purification Processes: The final purification steps of the API are designed to effectively remove any formed impurities. Crystallization and other purification techniques are optimized to ensure that impurities like 1-Piperazin-N-oxide Palbociclib are reduced to acceptable levels as defined by regulatory guidelines (e.g., ICH).

Analytical Monitoring: In-process controls and final API testing utilize sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities. researchgate.netjournaljpri.com This ensures that each batch of Palbociclib API meets the required purity specifications. A study on process-related impurities of Palbociclib highlighted the development of a reliable reversed-phase HPLC method for the separation and determination of eight potential impurities. oup.com

The commercial manufacturing process for Palbociclib has undergone significant evolution to improve efficiency and control over impurities. acs.org For example, the development of a Grignard-mediated SNAr coupling and a regioselective Heck coupling were key advancements in the synthesis, which also contributed to better impurity profile control. acs.orgresearchgate.net

Stability Assessment of Palbociclib in the Presence of Oxidative Stress

Stability testing is a mandatory part of pharmaceutical development to understand how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a crucial component of this, as they help to identify likely degradation products and establish the intrinsic stability of the molecule. researchgate.net

For Palbociclib, forced degradation studies have consistently shown that the molecule is susceptible to degradation under oxidative conditions. ijpronline.com These studies are essential for developing stability-indicating analytical methods and for determining appropriate storage conditions and shelf-life.

Research Findings from Forced Degradation Studies:

Several studies have investigated the stability of Palbociclib under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. A common finding is significant degradation when exposed to oxidizing agents like hydrogen peroxide (H₂O₂). asianpubs.orgijpronline.com

One study identified two N-oxide impurities, Palbociclib pyridine N-oxide and 1-Piperazin-N-oxide Palbociclib , which were formed during forced oxidative degradation studies. asianpubs.org Another study found that while Palbociclib was stable under acidic, basic, photolytic, and thermal conditions, it showed significant degradation under peroxide stress. ijpronline.com

The tables below summarize findings from representative stability studies.

Table 1: Summary of Palbociclib Forced Degradation Conditions and Results

Stress ConditionReagent/Condition DetailsTimeObservationReference
Oxidative30% H₂O₂24 hoursSignificant degradation observed. Formation of N-oxide impurities. asianpubs.org
Oxidative3% H₂O₂24 hours13.97% degradation noted. researchgate.net
OxidativeNot specifiedNot specifiedDegradation observed specifically in peroxide stress conditions. ijpronline.com
Acid Hydrolysis0.1N HCl24 hoursNo significant degradation. ijpronline.com
Base Hydrolysis0.1N NaOH24 hoursNo significant degradation. ijpronline.com
Thermal105°C3 hoursNo significant degradation. ijpronline.comjpionline.org

Table 2: Characterized Oxidative Degradation Products of Palbociclib

Degradation ProductMethod of FormationAnalytical IdentificationReference
1-Piperazin-N-oxide PalbociclibForced oxidative degradation (H₂O₂)Spectral analyses (¹H NMR, ¹³C NMR, Mass Spectra) asianpubs.org
Palbociclib Pyridine N-oxideForced oxidative degradation (H₂O₂)Spectral analyses (¹H NMR, ¹³C NMR, Mass Spectra) asianpubs.org

These findings underscore the importance of protecting Palbociclib from oxidative environments during both manufacturing and storage to prevent the formation of 1-Piperazin-N-oxide Palbociclib and other related impurities. The development of validated, stability-indicating analytical methods is therefore a regulatory requirement to ensure that any degradation products are detected and quantified throughout the product's lifecycle. journaljpri.com

Current Research Gaps and Future Perspectives on 1 Piperazin N Oxide Palbociclib

Comprehensive Pharmacological Evaluation and Biological Activity Profiling

A significant research gap exists in the pharmacological understanding of 1-Piperazin-N-oxide Palbociclib (B1678290). As a major metabolite, its intrinsic activity and potential interactions with the parent compound are crucial for a complete understanding of Palbociclib's mechanism of action in patients.

The parent drug, Palbociclib, is a potent and selective inhibitor of CDK4 and CDK6. nih.gov It demonstrates similar potency against both CDK4/cyclin D1 and CDK6/cyclin D2. nih.gov However, the specific inhibitory activity of 1-Piperazin-N-oxide Palbociclib against these primary targets has not been reported in publicly available literature. The addition of an oxygen atom to the piperazine (B1678402) nitrogen could potentially alter the molecule's binding affinity and selectivity for CDK4/6 compared to Palbociclib.

Table 1: Comparative Kinase Inhibitory Potency

Compound Target Kinase IC50 (nM)
Palbociclib CDK4 9 - 11 nih.gov
CDK6 15 nih.gov
1-Piperazin-N-oxide Palbociclib CDK4 Not Reported

This table illustrates the current research gap regarding the potency of the N-oxide metabolite.

The interplay between a parent drug and its metabolites can be complex, resulting in synergistic, additive, or antagonistic effects. Currently, there are no studies investigating the combined effects of Palbociclib and its 1-Piperazin-N-oxide metabolite. Understanding this interaction is vital, as the metabolite circulates concurrently with the parent compound in patients.

Future perspectives should include in vitro studies using cancer cell lines to evaluate the anti-proliferative effects of Palbociclib, 1-Piperazin-N-oxide Palbociclib, and their combination across various concentrations. Such studies would reveal if the metabolite enhances, diminishes, or has no impact on the cell-cycle arresting capabilities of Palbociclib. This knowledge is crucial for interpreting clinical pharmacokinetic and pharmacodynamic data accurately.

Advanced In Silico Modeling and Simulation

Computational methods offer a powerful, resource-efficient way to predict the behavior of molecules and guide wet-lab experiments. While Palbociclib has been the subject of such studies, its N-oxide metabolite has been overlooked. nih.govnih.gov

Molecular docking studies have been performed for Palbociclib, elucidating its interaction with the ATP-binding pockets of CDK4 and CDK6. nih.gov These studies provide a structural basis for its inhibitory activity. However, similar in silico analyses for 1-Piperazin-N-oxide Palbociclib are absent from the literature.

A key area for future research is to perform molecular docking simulations of the N-oxide metabolite with CDK4 and CDK6. This would predict how the N-oxide functional group influences key interactions, such as hydrogen bonding and hydrophobic contacts, within the kinase domain. Comparing the predicted binding energies and docked conformations of the metabolite and the parent drug would provide valuable hypotheses about its relative potency, which could then be tested experimentally.

Molecular dynamics (MD) simulations can provide deeper insights into the stability and conformational dynamics of a ligand-protein complex over time. MD simulations have been successfully applied to study the interaction of Palbociclib with its targets. nih.govresearchgate.net

Applying MD simulations to the 1-Piperazin-N-oxide Palbociclib-CDK4/6 complexes represents a significant future research direction. cetjournal.it These simulations would allow for an analysis of the stability of the binding pose predicted by docking studies and reveal any changes in the flexibility of the protein or the ligand upon binding. This would offer a more dynamic picture of the interaction and help refine the understanding of the metabolite's potential biological activity.

Investigation of Transporter-Mediated Disposition

The absorption, distribution, metabolism, and excretion (ADME) of a drug are often mediated by transmembrane transporters. In vitro and in vivo studies have identified Palbociclib as a substrate for the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). frontiersin.org These transporters can impact a drug's bioavailability and distribution, including its penetration into the central nervous system. nih.govnih.gov

A critical research gap is the lack of any investigation into the interactions of 1-Piperazin-N-oxide Palbociclib with these or other drug transporters, such as the organic anion-transporting polypeptides (OATPs). frontiersin.orgmdpi.comresearchgate.net It is unknown whether the N-oxide metabolite is also a substrate, inhibitor, or inducer of P-gp or BCRP. Such interactions could significantly affect its own clearance and potentially lead to drug-drug interactions by affecting the transport of other co-administered drugs. mdpi.com

Future studies should prioritize in vitro transporter assays using cell lines that overexpress key transporters like P-gp, BCRP, and OATPs to determine if 1-Piperazin-N-oxide Palbociclib is a substrate or inhibitor. This information is essential for building accurate physiologically based pharmacokinetic (PBPK) models and for predicting the metabolite's disposition and potential for drug interactions in a clinical setting. nih.gov

Table 2: Transporter Interaction Profile

Compound Known Transporter Interactions
Palbociclib Substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) frontiersin.org

| 1-Piperazin-N-oxide Palbociclib | Not Reported |

This table highlights the knowledge gap concerning the transporter-mediated disposition of the N-oxide metabolite.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

The accurate detection and quantification of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. 1-Piperazin-N-oxide Palbociclib, being a key impurity of Palbociclib, serves as an essential reference standard for the development and validation of analytical methods. researchgate.net Its availability allows for the establishment of robust quality control (QC) procedures for Palbociclib formulations during both development and commercial production. researchgate.net

Research has focused on developing stability-indicating chromatographic methods that can separate Palbociclib from its degradation products, including the piperazine N-oxide. researchgate.netjournaljpri.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prominently used technique. journaljpri.comresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, precision, accuracy, and sensitivity. researchgate.netjournaljpri.com

Key analytical techniques and typical parameters are summarized below:

Technique Details and Purpose Common Parameters
RP-HPLC Separation and quantification of Palbociclib and its impurities, including 1-Piperazin-N-oxide Palbociclib. journaljpri.comresearchgate.netColumn: C18 researchgate.netnih.govMobile Phase: Acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) acetate, perchloric acid) in gradient or isocratic mode researchgate.netjournaljpri.comijpronline.comDetector: UV at wavelengths ranging from 230 to 266 nm journaljpri.comijpronline.com
LC-MS/MS Structural characterization and confirmation of degradation products. jpionline.org Used for quantification in biological fluids. researchgate.netIonization: Electrospray ionization (ESI) in positive mode jpionline.orgAnalysis: Time-of-flight (TOF) or other mass analyzers for determining mass-to-charge ratio (m/z) jpionline.org
NMR & IR Definitive structural elucidation of synthesized reference standards for impurities like 1-Piperazin-N-oxide Palbociclib. oup.comNot applicable (Used for structural confirmation rather than routine analysis)

Future advancements in this area may focus on ultra-high-performance liquid chromatography (UHPLC) to further reduce run times and improve throughput, as well as more sensitive mass spectrometry techniques for detecting trace-level impurities in complex biological matrices.

Potential as a Pharmacokinetic Marker or Biomarker in Preclinical Research

The clinical development of Palbociclib has been accompanied by extensive biomarker research aimed at predicting patient response and resistance. Studies have investigated various potential biomarkers, including gene expression levels (e.g., CCNE1, BRCA2, TP53), protein levels (e.g., Ki67), and clinical signs like neutropenia. nih.govnih.govthe-hospitalist.org However, research into the metabolites of Palbociclib has been limited, with current perspectives suggesting they are not of clinical significance in humans. nih.gov

Despite this, 1-Piperazin-N-oxide Palbociclib holds potential as a specialized biomarker in the preclinical setting. Palbociclib is metabolized primarily through oxidative pathways, mainly involving the CYP3A enzyme, and sulfonation. drugbank.comnih.gov The formation of the N-oxide derivative is a direct result of oxidative stress. researchgate.netijpronline.com Therefore, quantifying its levels in preclinical models could offer insights into:

Oxidative Metabolism: The ratio of 1-Piperazin-N-oxide Palbociclib to the parent drug could serve as a surrogate marker for the activity of specific metabolic pathways, particularly CYP3A. This could be valuable in drug-drug interaction studies. nih.gov

Oxidative Stress: The presence and concentration of this compound might reflect the level of oxidative stress within the tumor microenvironment or systemically, a process implicated in various cellular responses and pathologies. nih.gov

Pharmacokinetic Variability: Palbociclib exhibits significant inter-individual variability in its pharmacokinetics. nih.govmdpi.com Investigating the formation of its oxidative metabolites in preclinical models could help elucidate the mechanisms behind this variability.

While the direct clinical utility of 1-Piperazin-N-oxide Palbociclib as a biomarker remains unproven, its application in preclinical research could enhance the understanding of Palbociclib's metabolic profile and its relationship with oxidative cellular processes.

Biomarker Type Investigated for Parent Drug (Palbociclib) Potential Preclinical Application for 1-Piperazin-N-oxide Palbociclib
Gene Expression CCNE1 (resistance marker), BRCA2, TP53, PTEN, RB1 nih.govnih.govthe-hospitalist.orgCould be correlated with genes involved in drug metabolism (e.g., CYP3A4) or oxidative stress response.
Protein Marker Ki67 (proliferation marker) nih.govIts formation could be studied in relation to proteins involved in oxidative pathways.
Clinical Sign Neutropenia (potential marker of drug exposure)Not applicable (preclinical focus).
Metabolite Generally considered not clinically significant. nih.govPotential marker for oxidative metabolism and stress in preclinical models.

Strategies for Minimizing 1-Piperazin-N-oxide Palbociclib Formation in Drug Development

Given that 1-Piperazin-N-oxide Palbociclib is an oxidative degradation product, strategies to minimize its formation are centered on controlling exposure to oxidative conditions throughout the drug's lifecycle, from synthesis to storage. researchgate.net Forced degradation studies show that Palbociclib is most susceptible to degradation under oxidative (peroxide) conditions, with less susceptibility to thermal or photolytic stress. ijpronline.comjpionline.org

Effective minimization strategies include:

Control of Synthesis Conditions: The formation of process-related impurities is highly dependent on the synthetic route. oup.com

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from atmospheric oxygen.

Reagent Selection: Avoiding strong oxidizing agents unless absolutely necessary for a specific chemical transformation is crucial.

Temperature Control: Although less critical than oxidation, controlling reaction temperatures can prevent thermal degradation that might create reactive species.

Formulation Development:

Use of Antioxidants: Incorporating pharmaceutically acceptable antioxidants into the final formulation can scavenge reactive oxygen species and prevent degradation of the active pharmaceutical ingredient (API).

pH Control: Maintaining an optimal pH in liquid formulations can enhance drug stability.

Packaging and Storage:

Protective Packaging: Using packaging that protects against light and limits oxygen ingress is essential for maintaining long-term stability.

Controlled Storage Conditions: Storing the drug product at recommended temperatures and humidity levels minimizes the risk of both thermal and oxidative degradation.

Stage Strategy Rationale
Chemical Synthesis Conduct reactions under an inert atmosphere.Prevents exposure to atmospheric oxygen, a key driver of N-oxide formation.
Carefully control temperature and select non-oxidizing reagents where possible.Minimizes thermal stress and unwanted side reactions. researchgate.net
Formulation Incorporate suitable antioxidants.Scavenges reactive oxygen species that could degrade Palbociclib.
Storage & Handling Use protective packaging (light and oxygen barriers).Prevents photolytic and oxidative degradation during the product's shelf life. ijpronline.comjpionline.org
Store at controlled room temperature.Reduces the rate of potential degradation reactions.

By implementing these strategies, manufacturers can ensure the purity and quality of the Palbociclib drug product, minimizing the levels of 1-Piperazin-N-oxide Palbociclib and other related impurities.

Q & A

Q. What is the mechanism of action of Palbociclib in HR+/HER2- breast cancer, and how does it differ from cytotoxic chemotherapies?

Palbociclib selectively inhibits cyclin-dependent kinases 4/6 (CDK4/6), blocking the G1-to-S phase transition in the cell cycle. Unlike cytotoxic agents (e.g., paclitaxel), which induce apoptosis via DNA damage, palbociclib causes reversible cell-cycle arrest in both cancer and bone marrow cells. This mechanistic distinction explains its neutropenia side effects (cell-cycle arrest) versus chemotherapy-induced myelotoxicity (apoptosis) . Preclinical studies using human bone marrow mononuclear cells (hBMNCs) confirmed no apoptosis at clinically relevant concentrations, supporting its reversible toxicity profile .

Q. How is Palbociclib combined with endocrine therapies in clinical trials, and what efficacy metrics validate this approach?

In phase II/III trials (PALOMA-1, PALOMA-2, PALOMA-3), palbociclib was combined with letrozole (first-line) or fulvestrant (post-endocrine progression). The PALOMA-3 trial demonstrated a median progression-free survival (PFS) of 9.2 months for palbociclib-fulvestrant vs. 3.8 months for placebo-fulvestrant (HR = 0.42; P < 0.001). The Cox proportional hazards model stratified by metastatic site (visceral/nonvisceral) and prior endocrine sensitivity was used to quantify exposure-response relationships .

Q. What are the common adverse events associated with Palbociclib, and how are they monitored preclinically?

Neutropenia (grade 3/4 in 62% of patients) is the most frequent adverse event. Preclinical toxicology studies in rats/dogs identified bone marrow hypocellularity as dose-limiting. In vitro hBMNC assays confirmed lineage-agnostic cell-cycle arrest without apoptosis, supporting reversible myelosuppression. Clinical management includes dose interruption/reduction rather than growth factor support, as neutropenia is noncumulative .

Advanced Research Questions

Q. How do exposure-response models inform Palbociclib dosing optimization in heterogeneous patient populations?

In exposure-response analyses (PALOMA trials), palbociclib's average concentration (Cavg,t) was linked to PFS using Cox models. Patients with Cavg,t below the median showed reduced PFS, suggesting exposure dependency. Metastatic site (visceral vs. nonvisceral) was a stratification factor, with visceral disease requiring higher exposure thresholds. These findings support therapeutic drug monitoring (TDM) in patients with altered pharmacokinetics (e.g., hepatic impairment) .

Q. What molecular mechanisms underlie acquired resistance to Palbociclib, and how can they be experimentally modeled?

Resistance mechanisms include PIK3CA mutations, RB1 loss, and compensatory CDK2 activation. In vitro studies (LOVO-PIK3CA<sup>MUT</sup> cells) combining palbociclib with erlotinib (EGFR inhibitor) revealed altered KEGG pathways (e.g., cell cycle, senescence) via RNA-seq. Senescence-associated secretory phenotype (SASP) markers (e.g., IL-6, TGF-β) were elevated in resistant clones, suggesting combinatory targeting of senescence pathways .

Q. How do real-world evidence (RWE) studies complement randomized controlled trial (RCT) data on Palbociclib efficacy?

RWE studies (e.g., IRIS, PALPract) in 962 HR+/HER2- patients demonstrated median PFS of 11–24 months, aligning with RCTs. However, RWE cohorts included older, heavily pretreated patients excluded from trials. Retrospective analyses require propensity score matching to control for confounding variables (e.g., prior CDK4/6 exposure). Discrepancies in OS trends (RWE vs. immature RCT data) highlight the need for long-term follow-up .

Q. What biomarkers predict differential response to Palbociclib, and how are they validated?

ER expression levels and CDK4 mRNA amplification correlate with PFS benefit. In PALOMA-2/3 subgroup analyses, ER<sup>high</sup> tumors had longer PFS (HR = 0.43 vs. 0.70 for ER<sup>low</sup>). Circulating tumor DNA (ctDNA) analysis in phase II trials identified ESR1 mutations as predictors of early progression. A blood-based assay detecting CDKN2A methylation is under validation for rapid response monitoring .

Q. How does Palbociclib-induced bone marrow suppression differ mechanistically from cytotoxic agents?

Palbociclib arrests hBMNCs in G1 via CDK4/6 inhibition, causing reversible quiescence. In contrast, doxorubicin/paclitaxel induce DNA damage and apoptosis (γH2AX-positive cells). Senescence is absent in hBMNCs but prevalent in cancer cells (MCF-7), suggesting tissue-specific effects. This distinction supports dose rechallenge after neutropenia resolution without cumulative toxicity .

Q. What are the implications of combining Palbociclib with PI3K inhibitors like Inavolisib?

The INAVO120 trial showed inavolisib + palbociclib + fulvestrant improved median PFS to 15.0 months vs. 7.3 months for palbociclib-fulvestrant alone (HR = 0.43; P < 0.0001). Synergy arises from dual targeting of CDK4/6 and PI3Kα, overcoming PIK3CA-mutant resistance. RNA-seq revealed downregulation of CCND1 and CDK6 in combination-treated xenografts .

Q. How are impurities like 1-Piperazin-N-oxide Palbociclib analyzed during drug synthesis?

1-Piperazin-N-oxide Palbociclib (Des Acetyl N-Oxide) is a degradation product monitored via HPLC-MS/MS. Pharmacopeial standards (e.g., EP, USP) require impurity profiles ≤0.15% per ICH Q3A guidelines. Structural elucidation uses NMR (1H, 13C) and high-resolution mass spectrometry (HRMS), with reference materials cataloged under ACI 167914 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.